molecular formula C9H6N2O3 B1296478 8-Nitroquinolin-2(1H)-one CAS No. 7461-12-3

8-Nitroquinolin-2(1H)-one

Cat. No. B1296478
CAS RN: 7461-12-3
M. Wt: 190.16 g/mol
InChI Key: LPIFZNBFLQNYIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

To study the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1-5 steps and evaluated in vitro against both Leishmania infantum .


Molecular Structure Analysis

The molecular formula of 8-Nitroquinolin-2(1H)-one is C9H6N2O3. The molecular weight is 190.16 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Nitroquinolin-2(1H)-one include a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol.

Scientific Research Applications

Antiparasitic Applications

A study by Pedron et al. (2018) synthesized and evaluated a series of 31 derivatives of 8-nitroquinolin-2(1H)-one for their antiparasitic properties against Leishmania infantum and Trypanosoma brucei brucei. The study highlighted the importance of an intramolecular hydrogen bond for antileishmanial activity and identified compound 22 as a new hit compound displaying antileishmanial and antitrypanosomal activity with low cytotoxicity on the human HepG2 cell line (Pedron et al., 2018).

Photoreactivity and Antimicrobial Properties

Research conducted by Wang et al. (2022) on 8-Hydroxy-5-nitroquinoline (a related compound) studied its photosensitivity and photochemistry, revealing insights into its antimicrobial, anti-inflammatory, and anticancer properties (Wang et al., 2022).

Electrochemical Behavior and Environmental Impact

Rumlová et al. (2015) focused on the electrochemical behavior of 8-Nitroquinoline using a silver solid electrode and its application to model samples of drinking and river water. This study is significant for understanding the environmental impact and detection of biologically active compounds like 8-Nitroquinoline (Rumlová et al., 2015).

Corrosion Inhibition Properties

A study by Wang et al. (2015) demonstrated the use of 8-nitroquinoline as a corrosion inhibitor for aluminium alloys. The study revealed that 8-nitroquinoline acts as an anodic inhibitor, retarding the anodic electrochemical process and forming a protective film on the alloy surface (Wang et al., 2015).

Antibacterial Properties

Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and investigated their antibacterial properties. The research showed significant antibacterial activity against gram-positive and gram-negative strains, suggesting the potential of these derivatives as effective antibacterial agents (Al-Hiari et al., 2007).

Safety And Hazards

The safety data sheet for 8-Nitroquinolin-2(1H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

Future Directions

The future directions for 8-Nitroquinolin-2(1H)-one could involve further exploration of its antiparasitic properties . A potent and selective 6-bromo-substituted antitrypanosomal derivative was revealed, presenting EC50 values of 12 and 500 nM on T. b. brucei trypomastigotes and T. cruzi amastigotes respectively . This molecule was shown to be bioactivated by type 1 nitroreductases, in both Leishmania and Trypanosoma, and is a good candidate to search for novel antitrypanosomal lead compounds .

properties

IUPAC Name

8-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFZNBFLQNYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323745
Record name 8-Nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroquinolin-2(1H)-one

CAS RN

7461-12-3
Record name 7461-12-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-acetamido-3-nitrocinnamate, as described above in Step B, (5.76 g, 21.8 mmol) was dissolved in 3 N aqueous HCl (220 mL) and the solution was heated at reflux for 72 hours, cooled, neutralized with NaHCO3 and extracted with CH2Cl2 (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo, to yield the above-titled compound.
Name
Methyl 2-acetamido-3-nitrocinnamate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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